![molecular formula C12H12O2 B182819 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid CAS No. 109010-42-6](/img/structure/B182819.png)
1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid, also known as TCNA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TCNA is a cyclopropyl-containing amino acid analog that has been synthesized for the first time in 1982 by R. B. Silverman and his colleagues. Since then, TCNA has been extensively studied for its unique properties and potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid is not fully understood, but it is believed to act as a competitive inhibitor of aminoacyl-tRNA synthetases, which are enzymes that catalyze the attachment of amino acids to tRNA molecules during protein synthesis. 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has been shown to selectively inhibit the activity of certain aminoacyl-tRNA synthetases, which may have implications for the design of novel antibiotics.
Biochemical And Physiological Effects
1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the ability to inhibit protein synthesis in bacteria and mammalian cells. 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has also been shown to have anti-inflammatory and anti-tumor properties, which may have implications for the development of novel therapeutic agents.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid is its ability to mimic the structural features of natural amino acids, which makes it a useful tool for the study of protein structure and function. 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid also has the potential to be used as a building block for the synthesis of peptidomimetics, which may have applications in drug discovery. One of the limitations of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid is its relatively complex synthesis, which may limit its use in large-scale applications.
Future Directions
There are several future directions for the study of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid, including the development of novel antibiotics based on its ability to inhibit aminoacyl-tRNA synthetases. 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid may also have applications in the design of novel therapeutic agents for the treatment of inflammatory and tumor-related diseases. Further studies are needed to fully understand the mechanism of action of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid and its potential applications in scientific research.
Synthesis Methods
The synthesis of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid involves several steps, including the preparation of the starting materials, cyclization, and the subsequent functionalization of the cyclopropane ring. The most common method for the synthesis of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid is the Staudinger approach, which involves the reaction of a ketone with a phosphine to form an imine intermediate, followed by cyclization to form the cyclopropane ring. The resulting product is then functionalized to produce 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid.
Scientific Research Applications
1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has been widely used in scientific research due to its unique properties, including its ability to mimic the structural features of natural amino acids. 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has been used as a tool for the study of protein structure and function, as well as for the design of novel therapeutic agents. 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has also been used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
properties
CAS RN |
109010-42-6 |
|---|---|
Product Name |
1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid |
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-9-6-5-7-3-1-2-4-8(7)10(9)11/h1-4,9-11H,5-6H2,(H,13,14) |
InChI Key |
KZUMNNCSWYNQBY-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3C1C3C(=O)O |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1C3C(=O)O |
synonyms |
(1S,1aS,7bR)-1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalene-1-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




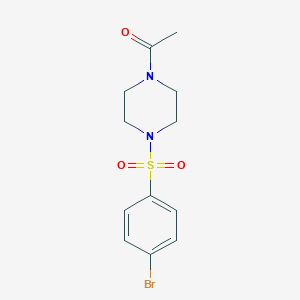
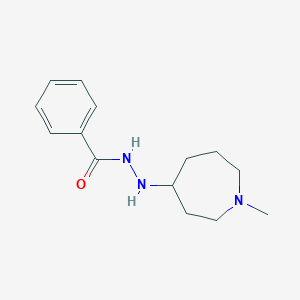
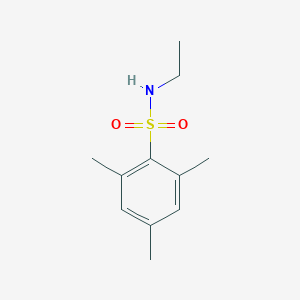


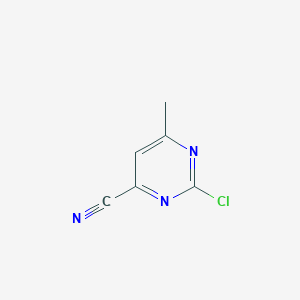
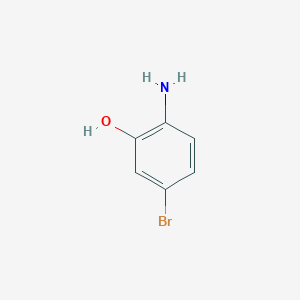
![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)
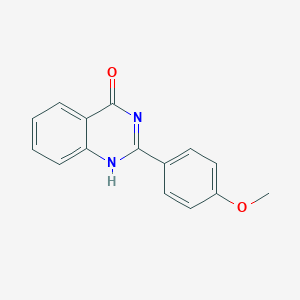
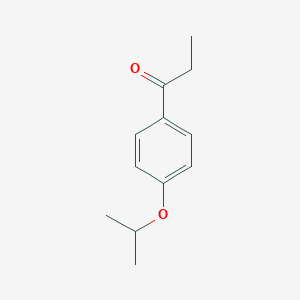
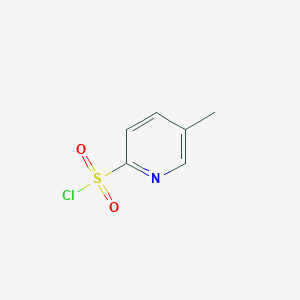
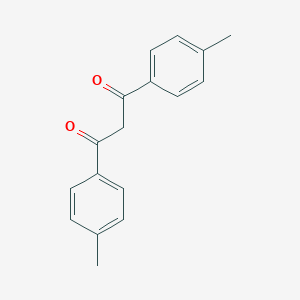
![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)